3,4-Dichlorobutane-1,2-diol
Description
3,4-Dichlorobutane-1,2-diol is a chlorinated diol with hydroxyl groups at positions 1 and 2 and chlorine substituents at positions 3 and 4 of a butane backbone. The chlorine atoms enhance lipophilicity, influencing interactions in organic synthesis and biological systems. This compound is notable for its applications in stereochemical studies and as a precursor in organochlorine synthesis.
Properties
CAS No. |
64205-83-0 |
|---|---|
Molecular Formula |
C4H8Cl2O2 |
Molecular Weight |
159.01 g/mol |
IUPAC Name |
3,4-dichlorobutane-1,2-diol |
InChI |
InChI=1S/C4H8Cl2O2/c5-1-3(6)4(8)2-7/h3-4,7-8H,1-2H2 |
InChI Key |
LDOQHQCRWONJRZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(CCl)Cl)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichlorobutane-1,2-diol can be synthesized through the chlorination of butane-1,2-diol. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups (e.g., aldehydes or ketones) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 3,4-dichlorobutane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or potassium tert-butoxide (KOtBu) in an organic solvent.
Major Products Formed:
Oxidation: Formation of 3,4-dichlorobutanedione.
Reduction: Formation of 3,4-dichlorobutane.
Substitution: Formation of various substituted butane derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dichlorobutane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate the effects of chlorinated diols on biological systems. It may serve as a model compound for studying the metabolism and toxicity of chlorinated organic compounds.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may have potential as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-Dichlorobutane-1,2-diol involves its interaction with molecular targets through its hydroxyl and chlorine functional groups. These interactions can lead to various chemical transformations, such as oxidation, reduction, and substitution reactions. The specific pathways and molecular targets depend on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
Structural and Reactivity Differences
The number and position of chlorine atoms significantly alter physicochemical properties. Key comparisons include:
Key Observations :
- Chlorine Count : Increased chlorine atoms (e.g., tetrachlorobutane ) correlate with higher reactivity in dehydrohalogenation but reduce solubility.
- Positional Effects : Chlorine at C3 (as in 3-Chlorobutane-1,2-diol ) preserves diol functionality for hydrogen bonding, while dichloro substitution (C3 and C4) enhances electrophilicity.
Comparison with Positional Isomers and Non-Chlorinated Diols
Positional Isomers
Non-Chlorinated Cyclic and Linear Diols
Key Observations :
- Hydroxyl Positioning : Butane-2,3-diol and propane-1,2-diol lack chlorine but show divergent metabolic interactions due to isomerism.
- Ring Strain : Cyclic diols (e.g., cyclobutane-1,2-diol ) exhibit unique strain-driven reactivity compared to linear analogs.
Stereochemical Considerations
The chiral centers in this compound (at C2 and C3) enable enantiomer-specific interactions, contrasting with:
- 3-Chlorobutane-1,2-diol : Single chiral center at C3 .
- (1S,2S)-Cyclohexane-1,2-diol : Stereochemistry dictates selectivity in asymmetric catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
